1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a heterocyclic compound featuring a urea backbone linked to a 3-fluorobenzyl group and a 7-trifluoromethyl-substituted triazolopyridine core. This structure combines fluorinated aromatic and triazole moieties, which are common in medicinal chemistry due to their metabolic stability and bioactivity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F4N5O/c17-12-3-1-2-10(6-12)8-21-15(26)22-9-14-24-23-13-7-11(16(18,19)20)4-5-25(13)14/h1-3,6,11H,4-5,7-9H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLKVJFXJNOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)NCC3=CC(=CC=C3)F)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS Number: 2034520-53-9) is a novel urea derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Fluorobenzyl group : Enhances lipophilicity and may influence biological interactions.
- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
- Tetrahydrotriazolopyridine moiety : Imparts unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on cancer cells and potential as an anti-inflammatory agent. The following sections summarize key findings from recent studies.
Anticancer Activity
- Mechanism of Action : Studies indicate that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. For example, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a target widely deregulated in various cancers .
- In Vitro Studies : In cellular assays, the compound demonstrated significant cytotoxicity against several cancer cell lines. An example from a recent study showed an IC50 value of approximately 4.38 μM against Plk1 .
- Case Study : A study involving a series of analogs derived from this compound reported improved potency with modifications to the trifluoromethyl group, suggesting that structural variations can enhance biological activity .
Anti-inflammatory Activity
- Inhibition of Pro-inflammatory Cytokines : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies indicated that it could reduce levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammation .
- Experimental Models : Animal models have been employed to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in edema and inflammatory markers following treatment with varying doses of the compound.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds suggests that modifications to both the fluorobenzyl and triazolopyridine moieties can significantly affect biological activity. For instance, increasing steric bulk or varying halogen substituents on the benzyl ring can enhance potency against specific targets .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structures exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interacting with viral proteins or host cell receptors involved in the viral life cycle.
- Case Studies : Derivatives of triazolo-pyridine have shown effectiveness against various viral targets. For example, studies suggest that these compounds can inhibit the replication of viruses such as HIV and influenza.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds containing the triazolo-pyridine scaffold exhibit moderate to high cytotoxicity against several cancer cell lines. For example:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these compounds often fall below 5 µM, indicating potent activity.
- Mechanism of Action : The anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds with similar structures have been shown to target c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A derivative exhibited an IC50 value of 1.06 µM against A549 cells and was found to induce apoptosis through activation of caspase pathways.
- Case Study 2 : Another study demonstrated that a structurally related compound inhibited viral replication in MT-4 cells with an EC50 value significantly lower than existing antiviral agents.
Comparison with Similar Compounds
Compound 1 : 1-(3-Chlorphenyl)-3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-hydroiodid 6-2f
- Core Structure : Triazolopyridazine (vs. triazolopyridine in the target compound).
- Substituents : Chlorophenyl and methylsulfanyl groups (vs. fluorobenzyl and trifluoromethyl in the target).
- Synthesis : Prepared via AAV3 reaction (5 days, 77% purity, m.p. 112–118°C) .
- Key Differences : The pyridazine ring (two nitrogen atoms) may reduce metabolic stability compared to pyridine. Chlorophenyl and methylsulfanyl groups could alter solubility and target binding .
Compound 2 : Sitagliptin Intermediate (7-[(3R)-3-(tert-butoxycarbonylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine)
- Core Structure : Triazolopyrazine (vs. triazolopyridine).
- Substituents : Trifluoromethyl group and fluorophenyl moiety (shared with the target compound).
- Synthesis : Condensation of (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid with triazolopyrazine hydrochloride .
- Relevance: This intermediate is used in sitagliptin production, a DPP-4 inhibitor for type 2 diabetes.
Compound 3 : 5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(1S)-1-phenyl-ethoxy]benzoic Acid
- Core Structure : Triazolopyridine with a ketone group.
- Substituents : Fluorophenyl and phenylethoxy groups.
- Comparison : The ketone group in this compound may increase polarity compared to the urea linkage in the target compound, affecting membrane permeability .
Functional Group Comparisons
Urea vs. Amide/Carboxylic Acid Derivatives
- The target compound’s urea group is distinct from the amide or carboxylic acid groups in analogs like sitagliptin intermediates or benzoic acid derivatives. Urea derivatives often exhibit strong hydrogen-bonding capabilities, which can enhance target binding but may reduce oral bioavailability compared to amides .
Fluorinated Substituents
- Both the target compound and sitagliptin intermediates feature trifluoromethyl groups, which improve metabolic stability and electron-withdrawing effects. However, the 3-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 2,4,5-trifluorophenyl groups in sitagliptin analogs .
Therapeutic Potential and Mechanism
- DPP-4 Inhibition: Sitagliptin analogs (e.g., Compound 2) inhibit DPP-4, a mechanism critical for glucose-dependent insulin secretion.
- Kinase Inhibition : Compounds like those in –8 target kinases, implying the triazolopyridine scaffold’s versatility. The urea group in the target compound may redirect activity toward other enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
